(2-Trifluoromethylphenyl)cyclopentylmethanone: A Technical Guide to Properties, Synthesis, and Reactivity
(2-Trifluoromethylphenyl)cyclopentylmethanone: A Technical Guide to Properties, Synthesis, and Reactivity
Topic: (2-Trifluoromethylphenyl)cyclopentylmethanone Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Trifluoromethylphenyl)cyclopentylmethanone (CAS 898791-64-5 ) is a specialized aryl-alkyl ketone characterized by significant steric congestion and high lipophilicity. As a structural motif, it serves as a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents. The presence of the ortho-trifluoromethyl (
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and reactivity patterns, designed to support researchers in optimizing its application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule features a cyclopentyl ring directly carbonyl-linked to a phenyl ring bearing a trifluoromethyl group at the 2-position.[1][2] This ortho-substitution pattern creates a "molecular cleft," shielding the carbonyl carbon from nucleophilic attack while enhancing metabolic stability against oxidative metabolism.
Table 1: Physicochemical Data Matrix
| Property | Value / Description | Note |
| IUPAC Name | (2-(Trifluoromethyl)phenyl)(cyclopentyl)methanone | |
| CAS Number | 898791-64-5 | Confirmed via chemical vendors [1, 2] |
| Molecular Formula | ||
| Molecular Weight | 242.24 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/crystallinity |
| Boiling Point (Pred.) | 280–285 °C (at 760 mmHg) | High BP due to molecular weight and polarity |
| LogP (Predicted) | ~4.2 ± 0.4 | Highly lipophilic ( |
| Electronic Effect | Strong EWG ( | Deactivates ring; activates carbonyl (electronic) |
| Steric Effect | High (Ortho-substitution) | Hinders carbonyl nucleophilic attack |
Structural Analysis
The 2-trifluoromethyl group exerts a dual effect:
-
Electronic: It is strongly electron-withdrawing (
and effects), which theoretically increases the electrophilicity of the carbonyl carbon. -
Steric: The bulky
group (Van der Waals radius ~2.2 Å) twists the carbonyl out of planarity with the phenyl ring to minimize strain. This steric bulk often overrides the electronic activation, making nucleophilic addition slower compared to the 4-isomer.
Synthetic Pathways[1][12][13]
Synthesis of sterically hindered aryl ketones requires methods that prevent over-addition (to tertiary alcohols) and overcome the poor nucleophilicity of hindered metallics.
Method A: The "Turbo-Grignard" Approach (Recommended)
Standard magnesium turnings often fail to initiate efficient Grignard formation with 2-bromobenzotrifluoride due to electronic deactivation and passivation. The use of Isopropylmagnesium chloride - Lithium chloride complex (Turbo-Grignard) allows for rapid Halogen-Magnesium exchange at low temperatures, followed by reaction with a cyclopentyl electrophile.
-
Step 1: Halogen-Mg exchange on 1-bromo-2-(trifluoromethyl)benzene using
. -
Step 2: Addition to N-methoxy-N-methylcyclopentanecarboxamide (Weinreb Amide) . The Weinreb amide is crucial as it forms a stable chelated intermediate, preventing double addition of the Grignard reagent [3].
Method B: Friedel-Crafts Acylation (Alternative)
Direct acylation of (trifluoromethyl)benzene is generally poor due to the strong deactivating nature of the
Visualization: Validated Synthetic Workflow
Caption: Figure 1. Synthesis via Turbo-Grignard and Weinreb Amide to avoid over-alkylation.
Reactivity & Transformations
The reactivity of (2-Trifluoromethylphenyl)cyclopentylmethanone is defined by the competition between the electrophilic carbonyl and the steric blockade of the
Stereoselective Reduction (Corey-Bakshi-Shibata)
Reducing the ketone to a secondary alcohol is a primary transformation in drug synthesis. Due to the high steric differentiation between the bulky 2-CF3-phenyl group and the cyclopentyl group, CBS (Corey-Bakshi-Shibata) reduction using chiral oxazaborolidines typically yields high enantiomeric excess (ee > 95%).
-
Reagent:
/ (R)-Me-CBS. -
Product: Chiral (2-(trifluoromethyl)phenyl)(cyclopentyl)methanol.
Grignard Addition (Tertiary Alcohols)
Addition of a second nucleophile (e.g., Methylmagnesium bromide) to form a tertiary alcohol is kinetically slow .
-
Protocol Adjustment: Requires higher temperatures (reflux in THF/Toluene) or activation with Cerium(III) chloride (
) to mitigate basicity and enhance nucleophilicity (Luche reduction conditions adapted for addition).
Alpha-Functionalization
The
-
Bromination: Reaction with
or NBS in yields the -bromo ketone, a precursor for aminothiazole synthesis.
Visualization: Reactivity Network
Caption: Figure 2.[3] Divergent reactivity pathways. Note the requirement for forcing conditions in nucleophilic addition.
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, protocols should follow the "Fluorinated Aryl Ketone" hazard class.
Hazard Identification (GHS Classification)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling Procedures
-
Inhalation: Use only in a chemical fume hood. The volatility of the oil can lead to respiratory distress if heated.
-
Skin Contact: Fluorinated compounds can enhance transdermal permeability. Double-gloving (Nitrile/Neoprene) is recommended.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Although relatively stable, fluorinated ketones can be hygroscopic or sensitive to prolonged light exposure.
References
- BLD Pharm. (n.d.). Cyclopentyl 2-trifluoromethylphenyl ketone Product Page.
-
ChemicalBook. (n.d.). Cyclopentyl 2-trifluoromethylphenyl ketone (CAS 898791-64-5).[1][2][4] Retrieved from chemicalbook.com [Verified Source].
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Standard Synthetic Protocol Reference].
- Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260-1264.
